

Raltitrexed combination therapy ORR versus monotherapy

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Compound Focus: Raltitrexed

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Raltitrexed Therapy Efficacy in mCRC at a Glance

Regimen	Therapy Line	ORR (Objective Response Rate)	Key Survival Data	Reference Study Type
Irinotecan + Raltitrexed	Second-line	17.6%	mPFS: 4.9 mos; mOS: 13.1 mos	Prospective Phase II [1]
S-1 + Raltitrexed + Bevacizumab	≥ Third-line (Heavily pretreated)	7.0%	mPFS: 4.7 mos; mOS: 13.5 mos	Retrospective Real-World [2] [3]
S-1 + Raltitrexed (RS)	Third-line	13.0%	Data not fully specified in protocol	Study Protocol (Cited historical data) [4]
Raltitrexed-based (vs. 5-FU-based)	First-line (across multiple trials)	~21.0% (No significant difference from 5-FU)	Equivalent overall survival to 5-FU	Meta-analysis of RCTs [5]

Key Experimental Methodologies

The data in the table comes from rigorous clinical studies. Here are the standard protocols they used for patient treatment and evaluation.

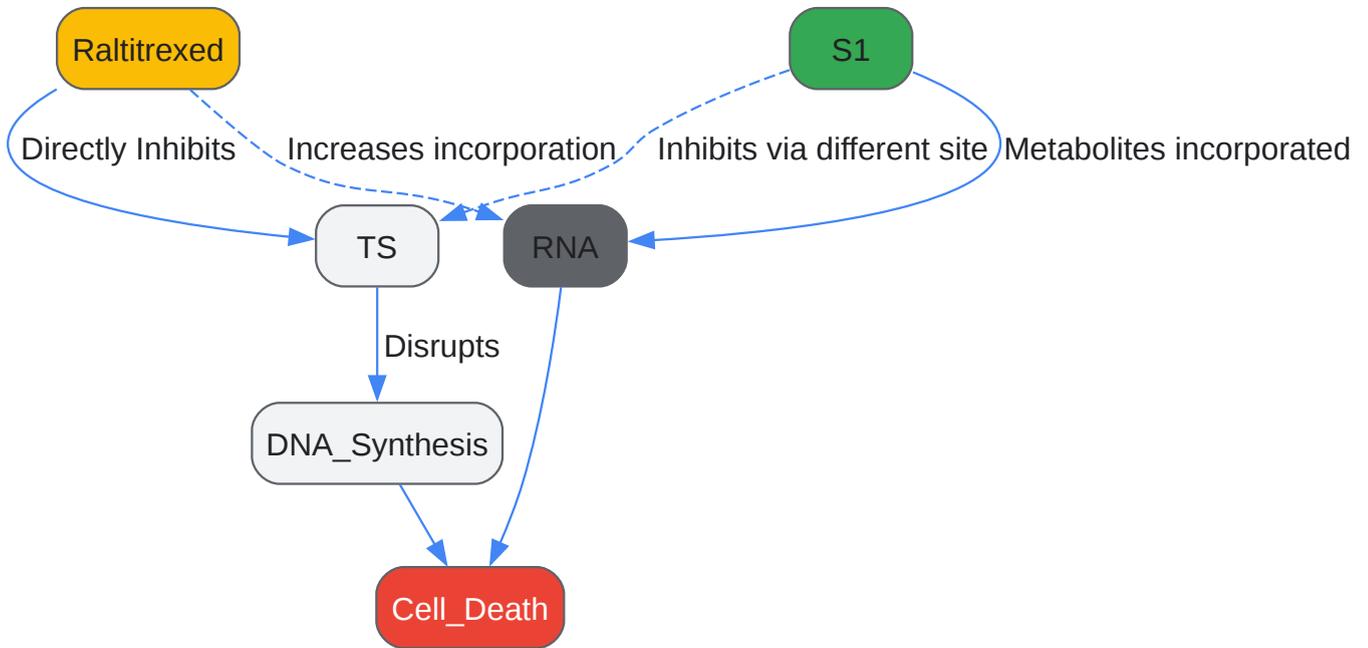
- **Treatment Schedules:**
 - **Irinotecan + Raltitrexed:** Administered in a 21-day cycle. Patients received **raltitrexed (3 mg/m², intravenous, Day 1)** followed by **irinotecan (180 mg/m², intravenous, Day 1)** [1].
 - **S-1 + Raltitrexed + Bevacizumab:** Also a 21-day cycle. The regimen consisted of **raltitrexed (4 mg/m², intravenous, Day 1)**, **bevacizumab (7.5 mg/kg, intravenous, Day 1)**, and **S-1 (orally, twice daily for 14 days)**. The S-1 dose was based on body surface area (40 mg, 50 mg, or 60 mg, twice daily) [2] [3].
- **Patient Response Assessment:**
 - **Tumor Imaging:** Tumor size was measured using **CT or MRI scans** [2] [1].
 - **Evaluation Criteria:** Tumor response was evaluated according to the **RECIST 1.1 guidelines** (Response Evaluation Criteria in Solid Tumors). This standardized criteria is used to define complete response, partial response, stable disease, and progressive disease [2] [1].
 - **Safety Monitoring:** Adverse events were systematically recorded and graded using the **National Cancer Institute's Common Terminology Criteria for Adverse Events** [2] [1].

Mechanisms of Action and Synergy

Raltitrexed is not simply another 5-FU; it has a distinct mechanism that provides a rationale for combination therapy.

- **Raltitrexed's Unique Mechanism:** **Raltitrexed** is a **specific thymidylate synthase (TS) inhibitor**. It enters the cell via the reduced folate carrier and is metabolized to polyglutamates. These polyglutamates potently and directly inhibit TS, a key enzyme for DNA synthesis, leading to "thymineless death" of cancer cells [6]. This mechanism is different from 5-FU, which has multiple mechanisms of action and binds to a different site on the TS enzyme [2].
- **Scientific Rationale for Combination:**

- **With S-1:** Preclinical studies suggest that **raltitrexed** and **5-FU (the active component of S-1)** have an **incompletely overlapping spectrum of antitumor activity**. **Raltitrexed** can increase the incorporation of 5-FU metabolites into RNA, potentially leading to enhanced, synergistic cell kill [7]. The following diagram illustrates the complementary mechanisms that lead to this synergy.



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Raltitrexed and S-1 Synergistic Mechanism

- **With Irinotecan:** The synergy here is **schedule-dependent**. Pre-treatment of colon cancer cells with the active metabolite of irinotecan (SN-38) prior to **raltitrexed** has been shown to consistently result in a synergistic cell kill effect [7].

Interpretation and Context

- **Improved Outcomes in Refractory Disease:** The most significant benefit for **raltitrexed** combinations appears in patients who have progressed on prior 5-FU-based therapies. This is likely due to its **non-overlapping mechanism of action and lack of complete cross-resistance** with 5-FU, providing a valuable therapeutic option after standard treatments fail [1].

- **Evolving Standard of Care:** It is important to note that the control arms in these studies (like TAS-102 or regorafenib monotherapy) also show modest ORRs, typically below 5-13% in the third-line setting [4] [8]. The combinations presented here aim to improve upon these baseline figures.

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